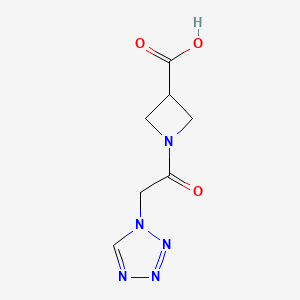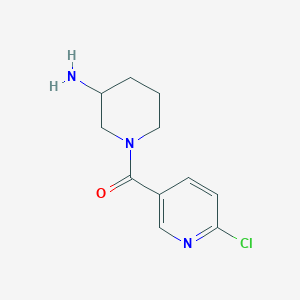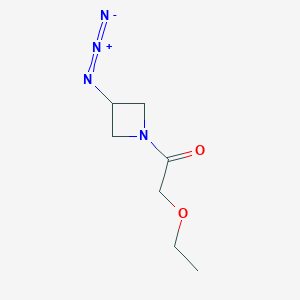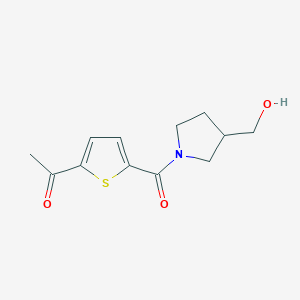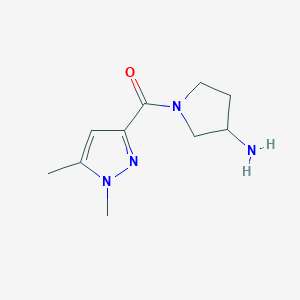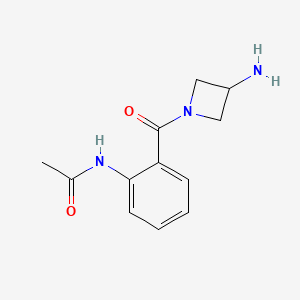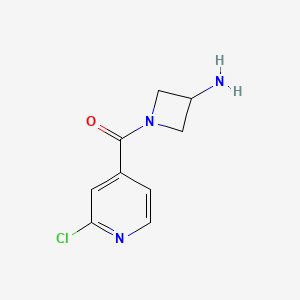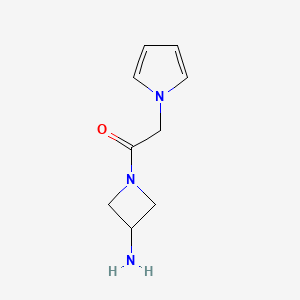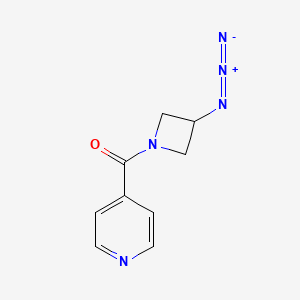
(3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone
Descripción general
Descripción
“(3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone” is an organic compound with the molecular formula C7H8N6O . It has an average mass of 192.178 Da and a monoisotopic mass of 192.075958 Da .
Molecular Structure Analysis
The molecular structure of “(3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone” is characterized by its molecular formula C7H8N6O . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone” are characterized by its molecular formula C7H8N6O, average mass of 192.178 Da, and monoisotopic mass of 192.075958 Da . More detailed properties would require specific experimental data which is not available in the search results.Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
The compound has been utilized in the synthesis of derivatives that are evaluated for their protein kinase inhibitory potency. The planar structure of related compounds, such as pyrido[3,4-g]quinazoline, has been essential for maintaining this inhibitory activity . This suggests that (3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone could serve as a precursor in designing inhibitors targeting specific protein kinases.
Antiviral Research
Derivatives of (3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone have shown promise in antiviral research, particularly against the vaccinia virus . This application is crucial given the limited range of medicines available for treating orthopoxviruses.
Antimicrobial Potential
Compounds synthesized from (3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone have been tested for antimicrobial potential against various bacteria, including S. aureus , B. subtilis , and E. coli . This highlights its potential role in the development of new antibacterial agents.
Tuberculosis Drug Development
The compound’s derivatives have been linked to tuberculosis drug development due to their significant medicinal properties when combined with other bioactive molecules like isoniazid . This application is particularly relevant in the ongoing fight against TB.
Design of Hybrid Molecules
The compound serves as a building block in the design of hybrid molecules with diverse pharmacophores. Such hybrids can exhibit a broad spectrum of biological activities and may lead to novel therapeutic agents .
Solid-State Chemistry
(3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone is used in solid-state chemistry to synthesize nitrogen-containing heterocycles. This method is advantageous for its atom efficiency and environmental friendliness .
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-13-12-8-5-14(6-8)9(15)7-1-3-11-4-2-7/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVUSGITJWYYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



